4-Bromo-5-methyl-1-tosyl-1H-indazole 4-Bromo-5-methyl-1-tosyl-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18672166
InChI: InChI=1S/C15H13BrN2O2S/c1-10-3-6-12(7-4-10)21(19,20)18-14-8-5-11(2)15(16)13(14)9-17-18/h3-9H,1-2H3
SMILES:
Molecular Formula: C15H13BrN2O2S
Molecular Weight: 365.2 g/mol

4-Bromo-5-methyl-1-tosyl-1H-indazole

CAS No.:

VCID: VC18672166

Molecular Formula: C15H13BrN2O2S

Molecular Weight: 365.2 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-5-methyl-1-tosyl-1H-indazole -

Description

4-Bromo-5-methyl-1-tosyl-1H-indazole is a synthetic compound belonging to the indazole family, characterized by its unique bicyclic structure consisting of a five-membered ring fused to a six-membered aromatic ring. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including anti-cancer properties and applications in drug development.

Synthesis of 4-Bromo-5-methyl-1-tosyl-1H-indazole

The synthesis of this compound typically involves starting materials like brominated toluenes and tosyl hydrazones, which undergo various chemical transformations to yield the desired indazole derivative. The reaction conditions often include the use of bases such as sodium hydride or cesium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Synthesis Steps

  • Starting Materials Preparation: Brominated toluenes and tosyl hydrazones are prepared.

  • Cyclization Reaction: The prepared starting materials undergo cyclization to form the indazole core.

  • Functionalization: The indazole core is further functionalized with bromo and tosyl groups.

Biological Activities and Applications

Indazole derivatives, including 4-bromo-5-methyl-1-tosyl-1H-indazole, have been studied for their significant biological activities. These compounds can exhibit anti-inflammatory and anti-cancer effects by interfering with cellular signaling pathways.

Potential Applications

  • Pharmaceutical Development: The compound is valuable in drug development due to its potential anti-cancer properties.

  • Medicinal Chemistry: It serves as a versatile scaffold for designing drugs targeting specific biological pathways.

Spectral Characteristics and Analytical Techniques

The compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine its spectral characteristics. These techniques are crucial for confirming the structure and purity of the compound.

Analytical Data

TechniqueDescription
NMRProvides detailed information about the molecular structure by analyzing proton and carbon signals.
MSUsed to determine the molecular weight and fragmentation pattern of the compound.

Chemical Reactions and Stability

4-Bromo-5-methyl-1-tosyl-1H-indazole can undergo various chemical reactions, including alkylation and substitution reactions. The stability of the compound under different pH conditions and its reactivity with electrophiles or nucleophiles are important for understanding its behavior in biological systems and synthetic applications.

Reaction Conditions

  • Solvents: DMF or THF.

  • Bases: Sodium hydride or cesium carbonate.

Product Name 4-Bromo-5-methyl-1-tosyl-1H-indazole
Molecular Formula C15H13BrN2O2S
Molecular Weight 365.2 g/mol
IUPAC Name 4-bromo-5-methyl-1-(4-methylphenyl)sulfonylindazole
Standard InChI InChI=1S/C15H13BrN2O2S/c1-10-3-6-12(7-4-10)21(19,20)18-14-8-5-11(2)15(16)13(14)9-17-18/h3-9H,1-2H3
Standard InChIKey ADUMEXSEABXYRZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=N2)C(=C(C=C3)C)Br
PubChem Compound 133057559
Last Modified Aug 10 2024

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